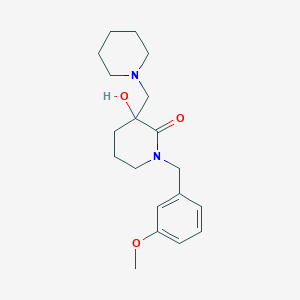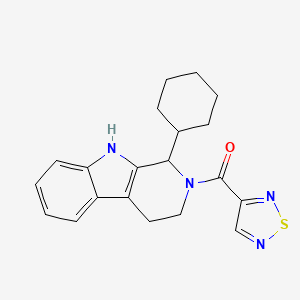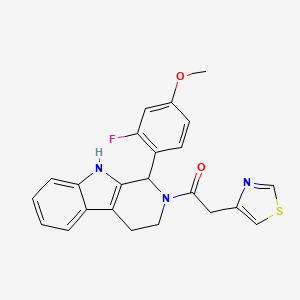![molecular formula C16H26N4O B6015195 5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B6015195.png)
5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine, commonly known as EIPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EIPMA is a small molecule inhibitor that selectively targets certain enzymes, making it a promising candidate for the treatment of various diseases.
作用机制
EIPMA selectively targets specific enzymes involved in various biological processes, such as angiogenesis, inflammation, and cell growth. By inhibiting the activity of these enzymes, EIPMA can disrupt these processes and potentially halt the progression of certain diseases.
Biochemical and Physiological Effects:
EIPMA has been shown to have a range of biochemical and physiological effects, depending on the specific disease being studied. In cancer research, EIPMA has been shown to inhibit tumor growth and metastasis, as well as induce apoptosis (programmed cell death) in cancer cells. In inflammation research, EIPMA has been shown to reduce the production of certain cytokines, which play a role in the inflammatory response. In neurodegenerative disorders, EIPMA has been shown to protect neurons from oxidative stress and potentially slow the progression of the disease.
实验室实验的优点和局限性
One advantage of using EIPMA in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific biological processes. However, one limitation is that the effects of EIPMA can vary depending on the specific disease being studied, and further research is needed to fully understand its potential therapeutic applications.
未来方向
There are several potential future directions for research on EIPMA. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another potential direction is the development of more specific inhibitors that target specific enzymes involved in certain diseases. Additionally, further research is needed to fully understand the potential side effects and limitations of EIPMA in clinical settings.
合成方法
The synthesis of EIPMA involves several steps, including the reaction of 2-bromo-5-nitropyridine with 3-ethyl-4-isopropyl-1-piperazinecarboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by reacting the intermediate compound with N-methylamine.
科学研究应用
EIPMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, EIPMA has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis. Inflammation research has shown that EIPMA can reduce inflammation by inhibiting the production of certain cytokines. In neurodegenerative disorders, EIPMA has been shown to protect neurons from damage caused by oxidative stress.
属性
IUPAC Name |
(3-ethyl-4-propan-2-ylpiperazin-1-yl)-[6-(methylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-5-14-11-19(8-9-20(14)12(2)3)16(21)13-6-7-15(17-4)18-10-13/h6-7,10,12,14H,5,8-9,11H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWUALVQYYUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)C(=O)C2=CN=C(C=C2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6015118.png)

![N,N-diethyl-5-[1-(3-methyl-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015152.png)
![6-benzyl-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6015156.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6015164.png)

![N-{[(2,4-dimethylphenyl)amino][(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6015187.png)
![1-(2-methoxyethyl)-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6015189.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-4(1H)-quinazolinone ethanedioate hydrate](/img/structure/B6015204.png)
![1-[2-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6015210.png)


